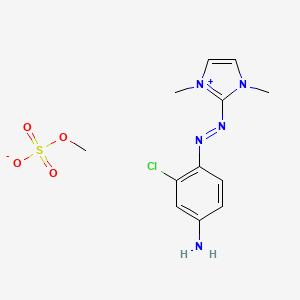
2,5,5-Trimethyl-2-cyclohexene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione typically involves the thermal degradation of β-carotene in an aqueous suspension . This process yields the compound as a major product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from β-carotene suggests that it can be produced on a larger scale using similar degradation processes under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2,5,5-Trimethyl-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique odor and flavor properties.
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: This compound shares a similar structure but has a hydroxyl group at the 2-position.
4-Hydroxy-1,1,3-trimethyl-3-cyclohexen-2,5-dione: Another similar compound with a hydroxyl group at the 4-position.
Uniqueness: 2,5,5-Trimethyl-2-cyclohexene-1,4-dione is unique due to its specific structural configuration and the presence of three methyl groups, which contribute to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
38770-37-5 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,5,5-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(11)9(2,3)5-7(6)10/h4H,5H2,1-3H3 |
Clé InChI |
BHPAOYFDKBWZDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(CC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



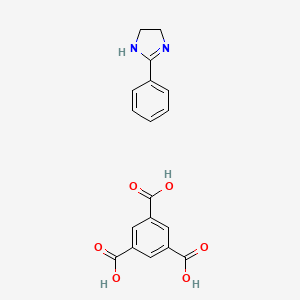
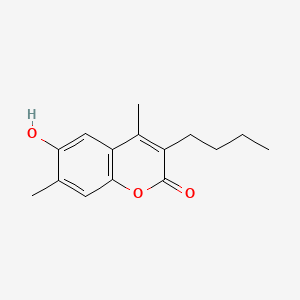

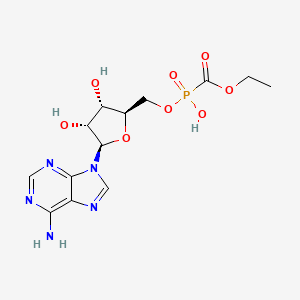
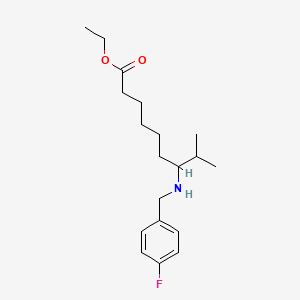

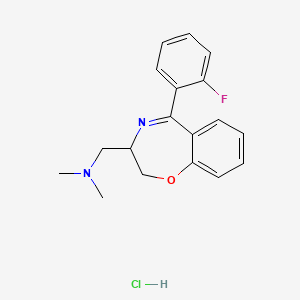
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
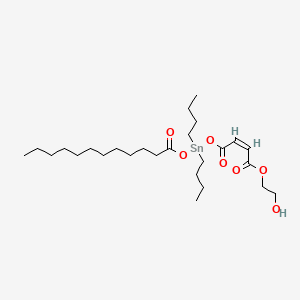

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

